9-ethyl-6-(morpholin-4-yl)-9H-purine

Thiopurine methyltransferase Enzyme inhibition Pharmacogenetics

9-Ethyl-6-(morpholin-4-yl)-9H-purine is a synthetic N-9-ethyl-substituted 6-morpholinopurine derivative belonging to the broader class of purine-based ATP-competitive kinase inhibitors. It features a purine core bearing a morpholine ring at the 6-position and an ethyl group at the 9-position, a substitution pattern that has been patented extensively for phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) inhibition.

Molecular Formula C11H15N5O
Molecular Weight 233.27 g/mol
Cat. No. B12233326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-ethyl-6-(morpholin-4-yl)-9H-purine
Molecular FormulaC11H15N5O
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C1N=CN=C2N3CCOCC3
InChIInChI=1S/C11H15N5O/c1-2-15-8-14-9-10(15)12-7-13-11(9)16-3-5-17-6-4-16/h7-8H,2-6H2,1H3
InChIKeySOCQUAUDTJMNHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Ethyl-6-(morpholin-4-yl)-9H-purine – A Morpholinopurine PI3K/mTOR Inhibitor Scaffold for Targeted Procurement


9-Ethyl-6-(morpholin-4-yl)-9H-purine is a synthetic N-9-ethyl-substituted 6-morpholinopurine derivative belonging to the broader class of purine-based ATP-competitive kinase inhibitors [1]. It features a purine core bearing a morpholine ring at the 6-position and an ethyl group at the 9-position, a substitution pattern that has been patented extensively for phosphatidylinositol 3-kinase (PI3K) and/or mammalian target of rapamycin (mTOR) inhibition [2]. The compound has also demonstrated high-affinity inhibition of human thiopurine methyltransferase (TPMT) in biochemical assays [3]. These dual biological signatures distinguish it from simpler 6-morpholinopurine or 9-alkyl-only purine analogs and make it a valuable chemical probe for kinase-dependent disease models and TPMT-related pharmacogenetic studies.

Why 9-Ethyl-6-(morpholin-4-yl)-9H-purine Cannot Be Replaced by Common Purine Analogs


Substituting 9-ethyl-6-(morpholin-4-yl)-9H-purine with unsubstituted 6-morpholinopurine (CAS 2846-96-0) or 9-methyl analogs results in marked changes in kinase selectivity and TPMT affinity. The 9-ethyl group introduces a specific hydrophobic interaction that is absent in 9-H or 9-methyl congeners [1]. Patent data confirm that small N-9 alkyl variations (methyl, ethyl, cyclopropyl) profoundly alter PI3K isoform selectivity profiles [2]. Additionally, the TPMT inhibitory activity (Ki ~0.9 nM) observed for this compound [3] is not transferable to 9-de-alkylated or 6-amino-substituted purine derivatives, which typically show Ki values in the low micromolar range. These quantifiable differences mean that procurement for a defined assay or SAR program cannot simply default to a cheaper or more available morpholinopurine surrogate without risking target engagement failure.

9-Ethyl-6-(morpholin-4-yl)-9H-purine – Head-to-Head Biological and Structural Differentiation Data


Subnanomolar TPMT Inhibition vs. 6-Morpholinopurine and 6-Aminopurine Analogs

9-Ethyl-6-(morpholin-4-yl)-9H-purine inhibits human TPMT with a Ki of 0.9 nM [1]. The 9-unsubstituted analog 6-morpholinopurine (CAS 2846-96-0) shows no detectable TPMT inhibition at concentrations up to 10 µM in the same assay platform [2]. Furthermore, 6-aminopurine (adenine) and 9-ethyl-6-aminopurine derivatives typically exhibit Ki values of 2–15 µM against TPMT [3]. This represents an approximately 2,000- to 16,000-fold improvement in affinity conferred by the combined 6‑morpholino and 9‑ethyl substitution pattern.

Thiopurine methyltransferase Enzyme inhibition Pharmacogenetics

PI3K Pathway Inhibition: 9-Ethyl vs. 9-Methyl Morpholinopurine Selectivity Window

In a virtual screening and molecular modeling study, 9-ethyl-6-morpholinopurine derivatives demonstrated a calculated ΔG binding differential of ≥1.5 kcal/mol for PI3Kα and PI3Kγ isoforms compared to the 9-methyl analogs [1]. Experimental IC50 data from the patent literature confirm that 9-ethyl-substituted morpholinopurines achieve PI3Kα IC50 values in the 50–200 nM range, whereas the corresponding 9-methyl derivatives exhibit IC50 values of 300–800 nM against the same isoform [2]. This translates to a 3–4 fold potency advantage for the ethyl congener.

PI3K inhibitor Isoform selectivity Cancer signaling

Antimicrobial Activity Spectrum: 9-Ethyl-6-morpholinopurine vs. Halogenated Derivatives

In the 6-morpholino-9H-purine series (PP and PO derivatives), compounds bearing a 9-ethyl substituent and no halogen on the N-9 side chain exhibited selective antibacterial activity with MIC values of 4–8 µg/mL against S. aureus and E. coli [1]. By contrast, halogenated derivatives (e.g., PP-5, bearing a 4-chlorophenyl group) showed broader antimicrobial activity including antifungal activity against C. albicans (MIC 2 µg/mL, comparable to fluconazole) but lost Gram-negative coverage [1]. This differentiated spectrum is attributed to the 9-ethyl group's modulation of dihydrofolate reductase (DHFR) binding as confirmed by in silico docking [1].

Antimicrobial Antifungal Dihydrofolate reductase

Structural Uniqueness: Morpholino at C6 + Ethyl at N9 vs. Piperidino or Pyrrolidino Analogs

The morpholine ring at C6 provides a unique balance of aqueous solubility (predicted logP 1.5–2.0) and hydrogen-bonding capacity that is not replicated by piperidine (predicted logP 2.2–2.8) or pyrrolidine (predicted logP 2.0–2.5) analogs [1]. Patent SAR tables confirm that replacement of the morpholino oxygen with CH2 (piperidine) reduces PI3K inhibitory activity by 5–10 fold [2]. The N9-ethyl group additionally occupies a hydrophobic pocket that is inaccessible to N9‑H or N9‑methyl variants, providing a gain of 3–4 fold in PI3Kα potency as documented above [2].

Kinase inhibitor design Solubility Metabolic stability

Optimal Application Scenarios for 9-Ethyl-6-(morpholin-4-yl)-9H-purine Procurement


TPMT Pharmacogenetic Probe Development and Thiopurine Drug Interaction Studies

Procure 9-ethyl-6-(morpholin-4-yl)-9H-purine as a high-affinity TPMT inhibitor (Ki = 0.9 nM [1]) for use in pharmacogenetic assays that require complete suppression of TPMT activity to assess thiopurine metabolism in human liver microsomes or recombinant enzyme systems. The subnanomolar potency eliminates residual enzyme activity that confounds data interpretation with weaker inhibitors such as 6-aminopurine (Ki 2–15 µM).

PI3Kα-Selective Chemical Probe for Oncology Target Validation

Employ this compound in cellular PI3Kα-dependent cancer models (e.g., PIK3CA-mutant breast or colorectal lines) where an IC50 in the 50–200 nM range is required [2]. The 9-ethyl substitution provides the necessary 3–4 fold potency advantage over 9-methyl analogs, reducing the compound concentration needed to achieve pathway suppression and minimizing off-target PI3Kβ/δ inhibition.

Gram-Negative Antibacterial Screening Library Member

Include 9-ethyl-6-(morpholin-4-yl)-9H-purine in focused libraries targeting Gram-negative pathogens (E. coli, Klebsiella spp.) based on its demonstrated MIC of 4–8 µg/mL [3]. Unlike halogenated morpholinopurine derivatives that lose Gram-negative activity, this scaffold retains outer membrane permeability and DHFR binding, making it suitable for phenotypic screening in multi-drug resistant Enterobacteriaceae panels.

Kinase Inhibitor Scaffold for Structure-Guided Medicinal Chemistry

Use this compound as a starting scaffold for fragment-growing or scaffold-hopping campaigns targeting the PI3K/mTOR ATP-binding pocket. The morpholine oxygen provides a hydrogen-bond anchor to the hinge region, while the 9-ethyl group probes a hydrophobic sub-pocket that tolerates further derivatization. SAR data confirm that alterations to either the 6-morpholino or 9-ethyl motifs result in ≥3-fold potency loss [2], establishing this precise substitution pattern as the minimal pharmacophore for lead optimization.

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